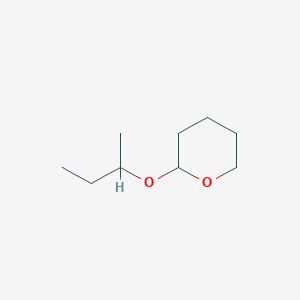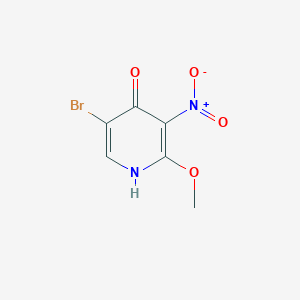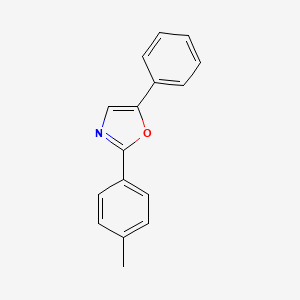
5-Phenyl-2-(p-tolyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2-(p-tolyl)oxazole: is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 5-position and a p-tolyl group at the 2-position. Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-(p-tolyl)oxazole can be achieved through various methods. One common approach involves the cyclization of propargylic alcohols with amides in the presence of transition metal catalysts. For example, a one-pot synthesis can be performed using gold(III)-catalyzed propargylic substitution followed by gold(I)-catalyzed cyclization . The reaction typically involves heating the reaction mixture at elevated temperatures for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenyl-2-(p-tolyl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and p-tolyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Phenyl-2-(p-tolyl)oxazole is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, oxazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. They exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications. Oxazole derivatives have shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Phenyl-2-(p-tolyl)oxazole involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-5-(p-tolyl)oxazole
- 5-Benzyl-2-(p-tolyl)oxazole
- 5-Phenyl-2-(m-tolyl)oxazole
Comparison: 5-Phenyl-2-(p-tolyl)oxazole is unique due to the specific substitution pattern on the oxazole ring. The presence of both phenyl and p-tolyl groups imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
16155-60-5 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-7-9-14(10-8-12)16-17-11-15(18-16)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI-Schlüssel |
LTGNYHGEFNFIBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



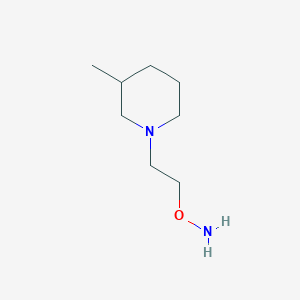
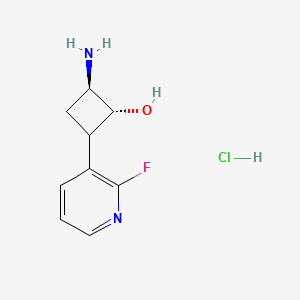
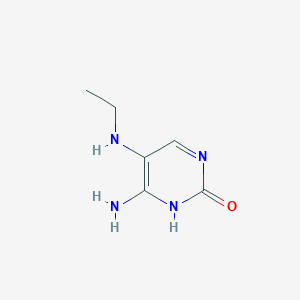
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
![2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)
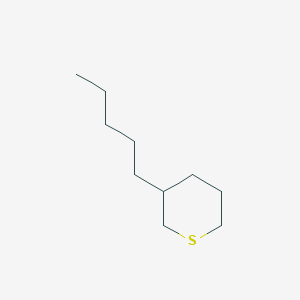
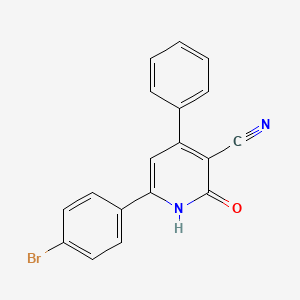
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)
![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
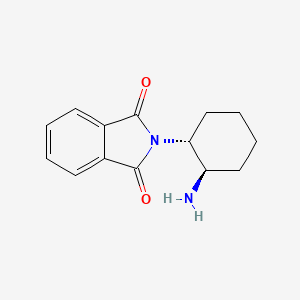
![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
